N-Boc Group Specifically Impedes γ-Carboline Formation: A Divergent Reactivity Outcome
In a comparative study of N-substituted indole-2-carbaldehydes for a one-pot γ-carboline cascade synthesis, the N-Boc analog (compound 1h, identical to Tert-butyl 2-formyl-1H-indole-1-carboxylate) uniquely failed to yield any product. Under the same optimized conditions where N-methyl (1a), N-benzyl (1b), and N-tosyl (1g) substrates were successfully converted to γ-carbolines (yields ranging from 72-85%), the N-Boc substrate 'impeded the conversion to γ-carboline...due to probable decomposition and decrease in nucleophilicity at the 3-position' [1]. This represents a complete blockade of reactivity (0% yield) versus productive synthesis for other N-substituted analogs [1].
| Evidence Dimension | Product Yield in One-Pot γ-Carboline Cascade Synthesis |
|---|---|
| Target Compound Data | 0% yield (no product formation) |
| Comparator Or Baseline | N-methyl-indole-2-carbaldehyde (1a): 85% yield; N-benzyl-indole-2-carbaldehyde (1b): 82% yield; N-tosyl-indole-2-carbaldehyde (1g): successful conversion (yield not explicitly compared but stated as 'smoothly transformed') |
| Quantified Difference | Complete suppression of product formation (0% vs 72-85% yield) |
| Conditions | Reaction with glycine methyl ester hydrochloride and DIPEA at 120 °C in a sealed tube for 8 hours. |
Why This Matters
This demonstrates that the N-Boc compound's reactivity is qualitatively different, not merely less efficient, making it unsuitable for certain synthetic pathways where other N-substituted indoles are productive.
- [1] Dudhe, P. et al. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein J. Org. Chem. 2021, 17, 1453–1463. View Source
